molecular formula C10H12ClNO3 B1404309 4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester CAS No. 2228568-74-7

4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester

Cat. No. B1404309
M. Wt: 229.66 g/mol
InChI Key: XMEIBMBDFVFTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester (4-AECB) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless solid that is soluble in water and organic solvents. 4-AECB has been used in a variety of ways, including as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. Additionally, 4-AECB has been studied for its potential use as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

  • Microbial Transformation in Aquatic Environments

    A study used 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME), a chemical structurally similar to 4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester, as a benchmark to determine microbial transformation rates in various aquatic environments. This approach provided insights into the reactivity of different chemicals in diverse microbial habitats (Newton, Gattie, & Lewis, 1990).

  • Solubility and Thermodynamic Modelling

    Research focusing on 2-amino-4-chlorobenzoic acid, closely related to the compound , investigated its solubility in various organic solvents. This study is crucial for understanding the behavior of such compounds in different environments and for optimizing purification processes (Li, Wang, Cong, Du, & Zhao, 2017).

  • Synthesis of New Compounds

    A study on the synthesis of new ureido sugars using amino acid methyl esters, which are structurally related to 4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester, was conducted. This kind of research contributes to the development of new substances with potential applications in various fields (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Chemical Analysis Techniques

    Techniques for analyzing and preparing methyl esters of various acids, including those similar to 4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester, have been developed. This is crucial for environmental monitoring and chemical analysis (Thio, Kornet, Tan, & Tompkins, 1979).

  • Liquid Crystalline Properties

    Research has been conducted on compounds containing benzoic acid esters, examining their liquid crystalline properties. This is relevant for materials science and the development of new materials with specific optical and electronic properties (Thaker et al., 2012).

  • Oxidation Studies of Aliphatic Esters

    A study explored the oxidation of aliphatic esters, including those similar to 4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester, to understand their reactivity and potential applications in chemical synthesis (Asensio, Castellano, Mello, & Núñez, 1996).

  • Environmental Toxicology and Chemistry

    Investigations into the environmental behavior of herbicides like 2,4-D, structurally similar to the compound , provide insights into the environmental impact and degradation of such compounds (Wilson, Geronimo, & Armbruster, 1997).

properties

IUPAC Name

methyl 4-(2-aminoethoxy)-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)8-3-2-7(6-9(8)11)15-5-4-12/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEIBMBDFVFTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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